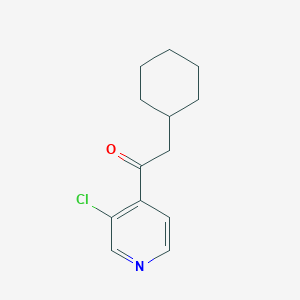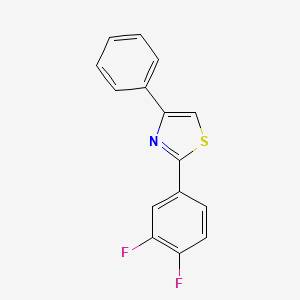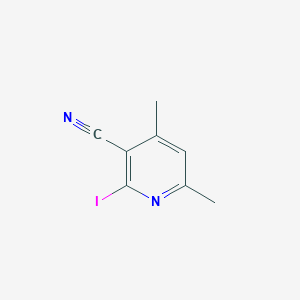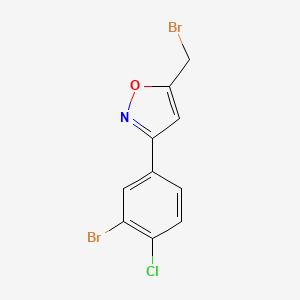
(3-Fluoro-5-methoxybenzyl)-isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-methoxybenzyl)-isopropylamine: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, along with an isopropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methoxybenzyl)-isopropylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-methoxybenzyl alcohol.
Conversion to Intermediate: The alcohol is converted to 3-Fluoro-5-methoxybenzyl bromide using hydrobromic acid.
Final Product Formation: The bromide is then reacted with isopropylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyl ring or the isopropylamine side chain, potentially leading to the formation of simpler amines or hydrocarbons.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-Fluoro-5-methoxybenzaldehyde or 3-Fluoro-5-methoxybenzoic acid.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Fluoro-5-methoxybenzyl)-isopropylamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interaction of fluorinated benzylamines with biological systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (3-Fluoro-5-methoxybenzyl)-isopropylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, while the isopropylamine side chain can affect its solubility and transport within biological systems.
Comparison with Similar Compounds
- 3-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxybenzyl alcohol
- 3-Fluoro-5-methoxybenzyl bromide
Comparison:
- Unique Properties: (3-Fluoro-5-methoxybenzyl)-isopropylamine is unique due to the presence of the isopropylamine side chain, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
- Applications: While similar compounds may also be used in organic synthesis and biochemical studies, the specific structure of this compound makes it particularly valuable in drug development and material science.
Properties
IUPAC Name |
N-[(3-fluoro-5-methoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)13-7-9-4-10(12)6-11(5-9)14-3/h4-6,8,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTNAVZMVYDISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7974683.png)



![1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B7974726.png)

